molecular formula C25H17FN4O3 B14128805 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B14128805
M. Wt: 440.4 g/mol
InChI Key: CVUPEWFPJSKKAH-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a naphthalenylmethyl group, and an oxazolo[2,3-f]purine core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo[2,3-f]purine core, followed by the introduction of the fluorophenyl and naphthalenylmethyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules are of interest, particularly in the context of drug design and development.

    Medicine: Potential therapeutic applications are being explored, including its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s properties make it a candidate for various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione stands out due to its unique structural features, such as the oxazolo[2,3-f]purine core and the specific arrangement of the fluorophenyl and naphthalenylmethyl groups. These structural differences can lead to distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H17FN4O3

Molecular Weight

440.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C25H17FN4O3/c1-28-22-21(29-14-20(33-24(29)27-22)16-9-11-18(26)12-10-16)23(31)30(25(28)32)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12,14H,13H2,1H3

InChI Key

CVUPEWFPJSKKAH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=C(C=C6)F

Origin of Product

United States

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